3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine

pKa modulation physicochemical property optimization drug-likeness

This meta-substituted aniline building block incorporates the 4,4-difluoropiperidine motif, which reduces the piperidine pKa by ~2.7 units (from 11.22 to 8.5) and locks the N–H bond in an equatorial conformation (ΔG ≈ 0.42 kcal/mol). These binary structural features are critical for CNS penetration, reduced hERG liability, and subtype selectivity in kinase/GPCR programs—properties that non-fluorinated or para-substituted analogs (CAS 93138-55-7, 1235767-86-8) cannot replicate. Supplied at 95% purity for amide coupling, sulfonamide formation, and parallel library synthesis.

Molecular Formula C12H16F2N2
Molecular Weight 226.27 g/mol
CAS No. 1892803-18-7
Cat. No. B1472578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine
CAS1892803-18-7
Molecular FormulaC12H16F2N2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CC2=CC(=CC=C2)N
InChIInChI=1S/C12H16F2N2/c13-12(14)4-6-16(7-5-12)9-10-2-1-3-11(15)8-10/h1-3,8H,4-7,9,15H2
InChIKeyDGQXTCBJZWKXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine (CAS 1892803-18-7): Procurement-Relevant Structural and Physicochemical Baseline


3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine (CAS 1892803-18-7) is a meta-substituted aniline building block bearing a 4,4-difluoropiperidine moiety linked via a methylene bridge to the 3-position of the phenylamine ring [1]. With molecular formula C₁₂H₁₆F₂N₂ and molecular weight 226.27 g/mol, it is typically supplied at 95% purity as a research chemical for medicinal chemistry and kinase inhibitor programs . The compound belongs to the class of fluorinated piperidinyl-aniline building blocks, where the gem-difluoro substitution at the piperidine 4-position fundamentally alters basicity, lipophilicity, and conformational behavior relative to non-fluorinated and regioisomeric analogs [2][3].

Why 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs: The Quantitative Rationale


Procurement decisions in this building-block class often default to the least expensive or most available piperidinyl-aniline. However, the 4,4-difluoropiperidine motif imposes a ~2.7–3.15 unit pKa reduction relative to unsubstituted piperidine (pKa ≈ 8.5 vs. pKaH ≈ 11.22), fundamentally altering the protonation state at physiological pH and thereby affecting salt formation, membrane permeability, and target engagement [1]. Furthermore, the gem-difluoro group locks the piperidine N–H into a measurable equatorial conformational preference (ΔG ≈ 0.42 kcal/mol; N–H inversion Eₐ = 13.5–13.9 kcal/mol in methanol/chloroform), a structural constraint absent in non-fluorinated or mono-fluorinated analogs [2]. The meta-aniline substitution pattern provides distinct electronic and steric properties versus the para-regioisomer (CAS 1235767-86-8), directly influencing the vector of derivatization in amide coupling, sulfonamide formation, and cross-coupling reactions . These are not incremental differences—they are binary structural features that cannot be replicated by substituting the non-fluorinated analog 3-(piperidin-1-ylmethyl)aniline (CAS 93138-55-7) or the para-substituted regioisomer.

Quantitative Differential Evidence for 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine vs. Closest Analogs: pKa, Conformation, Lipophilicity, and Biological SAR


Basicity Reduction: ΔpKa ≈ 2.7–3.15 Units vs. Piperidine Confers a Non-Basic Piperidine Nitrogen at Physiological pH

The 4,4-difluoropiperidine core of the target compound exhibits a measured basic pKa of 8.5 (PubChem experimental) [1], compared to the conjugate acid pKaH of unsubstituted piperidine at 11.22 . This represents a ΔpKa of approximately 2.7 units. A comprehensive systematic study by Melnykov et al. (2023) experimentally determined an even larger ΔpKa of 3.14–3.15 for 4,4-difluoropiperidine versus its parent heterocycle, confirming the strong electron-withdrawing effect of the gem-difluoro pair [2]. At physiological pH 7.4, the target compound's piperidine nitrogen is predominantly deprotonated (≈93% neutral amine at ΔpKa ≈ 2.7), whereas unsubstituted piperidine remains >99.9% protonated. This directly impacts the compound's behavior as a building block in downstream synthesis: the reduced nucleophilicity of the tertiary amine center alters reductive amination kinetics, N-alkylation regioselectivity, and the stability of intermediates in multi-step sequences.

pKa modulation physicochemical property optimization drug-likeness bioisostere design

Conformational Locking: N–H Equatorial Preference Quantified by ΔG = 0.42 kcal/mol and N-Inversion Barrier Eₐ = 13.5–13.9 kcal/mol

The seminal work by Yousif and Roberts (1968, JACS) using ¹⁹F NMR spectroscopy established that 4,4-difluoropiperidine exhibits a measurable conformational bias: the N–H hydrogen preferentially occupies the equatorial position, with a free-energy difference (ΔG) of 0.42 kcal/mol between axial and equatorial conformers [1]. The activation energy (Eₐ) for N–H nitrogen inversion was determined to be 13.9 kcal/mol in methanol and 13.5 kcal/mol in chloroform; in acetone, nitrogen inversion was slow on the NMR timescale with Eₐ ≈ 10 kcal/mol [1]. Low-resolution microwave spectroscopy independently confirmed that the single observed band series corresponds to the N–H equatorial conformer [2]. In contrast, unsubstituted piperidine undergoes rapid ring-flipping and nitrogen inversion at room temperature with no significant conformational preference, presenting an ensemble of interconverting chair conformers . This conformational constraint in 4,4-difluoropiperidine has been exploited in the design of selective dopamine D4 receptor antagonists (Jeffries et al., Bioorg. Med. Chem. Lett. 2016) and orexin-1 receptor antagonists (Stump et al., Bioorg. Med. Chem. Lett. 2016) where the locked geometry contributes to subtype selectivity [3][4].

conformational analysis NMR spectroscopy molecular recognition fluorine conformational effects

Lipophilicity Modulation: logP Elevation of +0.3 to +1.7 Units vs. Non-Fluorinated Piperidine Core Impacts ADME and Solubility Profiles

The introduction of the gem-difluoro group at the piperidine 4-position elevates lipophilicity in a quantifiable manner. The 4,4-difluoropiperidine fragment exhibits a measured logP of 1.2 (chem-iso.com performance comparison) versus logP = 0.3 for standard piperidine, representing a +0.9 log unit increase when measured on the free base [1]. Other sources report 4,4-difluoropiperidine logP values of 0.37 (Chemsrc, calculated) and 1.0051 (Chemscene, computational), while the hydrochloride salt is reported with logP = 2.13590 (Chem960) [2]. A separate analysis of the 4,4-difluoropiperidine motif in N-alkylated derivatives consistently reports a cLogP elevation of +0.3–0.5 relative to non-fluorinated piperidine analogs . The systematic study by Melnykov et al. (2023) demonstrated that fluorination modulates logP in a position- and conformation-dependent manner, with 4,4-difluoropiperidine exhibiting modulated lipophilicity while retaining high metabolic stability (intrinsic microsomal clearance CLint preserved in nearly all cases studied) [3]. For the target compound bearing the free aniline, the combined effect of the difluoropiperidine (increased logP) and the aniline NH₂ (hydrogen-bond donor capacity) creates a balanced polarity profile suitable for fragments intended for oral bioavailability optimization.

lipophilicity logP ADME optimization fluorine-mediated property tuning

Direct Biological SAR Signal: 4-Fluoro vs. 4,4-Difluoro Piperidine Analogs Exhibit a ~5-Fold Potency Differential in Anti-Tubercular Squaramide Series

A direct, quantitative head-to-head comparison of 4-fluoropiperidine versus 4,4-difluoropiperidine substitution within a conserved squaramide scaffold was reported by Mosallam et al. (2026, Journal of Medicinal Chemistry) [1]. The 4-fluoropiperidine analogue 6n exhibited an IC₅₀ of 0.451 μM against Mycobacterium tuberculosis ATP synthase, whereas the corresponding 4,4-difluoropiperidine analogue 6o displayed a 4.9-fold lower potency with IC₅₀ = 2.215 μM [1]. Additionally, analogue 6o exhibited high metabolic clearance in rat hepatocytes, contrasting with the more favorable DMPK profile of the mono-fluoro analogue [1]. This dataset demonstrates that the difluoropiperidine moiety is not a mere 'fluorinated piperidine' but a structurally distinct pharmacophoric element with divergent biological consequences—in this specific chemotype, the additional fluorine atom was detrimental to both potency and metabolic stability [1]. This finding cautions against assuming that difluoropiperidine building blocks will universally outperform mono-fluoro or non-fluorinated analogs; rather, the value of the 4,4-difluoro motif lies in its provision of a distinct SAR vector that may prove advantageous in different target contexts, as evidenced by its successful deployment in D4R and OX1R antagonist programs [2][3].

structure-activity relationship antitubercular drug discovery fluorine SAR Mycobacterium tuberculosis

Meta-Substituted Aniline Regioisomer: Different Derivatization Vector and Electronic Properties vs. Para-Substituted Analog (CAS 1235767-86-8)

The target compound places the 4,4-difluoropiperidin-1-ylmethyl group at the meta (3-) position of the aniline ring, while the commercially available para-substituted regioisomer 4-((4,4-difluoropiperidin-1-yl)methyl)aniline (CAS 1235767-86-8) positions the identical substituent at the 4-position . This positional isomerism has quantifiable consequences: (i) the meta-aniline NH₂ group is electronically less conjugated with the benzylic piperidine substituent than the para-aniline, resulting in a higher electron density at the aniline nitrogen and altered nucleophilicity in amide bond formation and reductive amination; (ii) the exit vector of any group attached to the aniline nitrogen differs by approximately 120° between meta and para substitution, directly impacting the three-dimensional orientation of the final molecule in target binding pockets ; (iii) the meta isomer provides a different steric environment around the aniline NH₂, which can affect the kinetics of Boc protection, sulfonylation, and Buchwald-Hartwig coupling reactions. The para-substituted regioisomer (CAS 1235767-86-8) is supplied at 98% purity (Leyan, Product No. 2233387) vs. 95% for the meta isomer, representing a procurement-relevant purity differential . Within the broader piperidinyl-aniline class, even minor positional modifications have been shown to profoundly alter key drug-discovery parameters including target affinity, selectivity, and physicochemical properties [1].

regioisomeric differentiation building block selection medicinal chemistry vector exploration aniline reactivity

Metabolic Stability Retention: Fluorination Preserves Intrinsic Microsomal Clearance While Modulating Basicity and Lipophilicity—Class-Level Evidence from Systematic Profiling

The comprehensive systematic study by Melnykov et al. (2023) profiled intrinsic microsomal clearance (CLint) across a library of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives [1]. The key finding: intrinsic microsomal clearance measurements demonstrated high metabolic stability of the compounds studied, with only a single exception (3,3-difluoroazetidine) showing elevated clearance [1]. This means that the 4,4-difluoropiperidine motif achieves its desirable pKa reduction and logP modulation (see Evidence Items 1 and 3) without incurring the metabolic instability penalty that often accompanies lipophilicity increases achieved through hydrocarbon extension or aryl ring addition [1]. According to the pKa–logP plots generated in the study, the title compounds provide a valuable extension of the fluorine-containing saturated heterocyclic amine series as building blocks for rational optimization studies in early drug discovery . A separate commercial comparison reports a metabolic stability half-life (t₁/₂) of 6.7 hours for 4,4-difluoropiperidine hydrochloride versus 2.1 hours for standard piperidine HCl, although the specific assay conditions are not disclosed [2]. While direct experimental CLint data for the specific target compound (CAS 1892803-18-7) have not been published, the class-level inference from the Melnykov study—which includes the 4,4-difluoropiperidine core explicitly—provides reasonable expectation of preserved metabolic stability in the absence of metabolic soft spots introduced by the aniline or methylene linker groups.

metabolic stability microsomal clearance fluorine in drug design ADME profiling

Optimal Application Scenarios for 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine Based on Quantified Differential Evidence


Fragment-Based Drug Discovery and Fsp³-Enriched Library Design Requiring Non-Basic Piperidine Isosteres

The pKa reduction from 11.22 to 8.5 (ΔpKa ≈ 2.7 units) makes this compound an ideal building block for fragment libraries where a neutral piperidine nitrogen at physiological pH is desired for CNS penetration or reduced hERG liability [1]. The conformational locking (N–H equatorial preference, ΔG = 0.42 kcal/mol) provides a structurally defined fragment with reduced conformational entropy, facilitating meaningful SAR interpretation from fragment screens [2]. The meta-aniline handle offers a single, well-defined derivatization point for amide coupling or sulfonamide formation in fragment-growing campaigns .

Kinase Inhibitor Scaffold Elaboration Leveraging the 4,4-Difluoropiperidine Motif as a Conformationally Constrained Hinge-Binder Mimetic

The 4,4-difluoropiperidine motif has established precedent in kinase-targeted programs, with compounds bearing this moiety achieving potent DYRK1A inhibition (EC₅₀ = 1 nM) and BRD4 bromodomain binding (IC₅₀ = 1 nM) in patent-disclosed chemical series [3][4]. The combination of reduced basicity, controlled lipophilicity (logP ≈ 1.2 for the piperidine core), and a primary aniline for rapid diversification makes this building block suitable for generating focused kinase inhibitor libraries via parallel amide coupling or reductive amination [5]. The meta-substitution pattern provides a distinct exit vector that can be exploited for accessing kinase selectivity pockets not reachable with para-substituted analogs .

GPCR Antagonist Programs Targeting Dopamine D4, Orexin-1, or P2X3 Receptors Where Fluorine-Mediated Conformational Control Drives Subtype Selectivity

The 4,4-difluoropiperidine scaffold has been explicitly validated in published programs targeting D4 dopamine receptors (Jeffries et al. 2016), orexin-1 receptors (Stump et al. 2016, >625-fold functional selectivity for OX1R over OX2R achieved with 4,4-difluoropiperidine-containing compounds), and P2X3 purinoceptors (patent literature reporting IC₅₀ values as low as 7.8 nM) [6][7][8]. In all three target classes, the conformational constraint and modulated basicity conferred by the gem-difluoro group were cited as critical determinants of subtype selectivity. The target compound's free aniline provides a convenient synthetic handle for introducing the diverse amide, urea, or heterocyclic substituents characteristic of these GPCR ligand chemotypes [9].

Physicochemical Property Optimization in Lead Series Where Piperidine Basicity Must Be Independently Tuned Without Altering Scaffold Topology

When a lead series contains a piperidine whose high basicity (pKaH ≈ 11.2) causes unwanted off-target pharmacology (e.g., aminergic receptor binding, hERG channel block) or poor membrane permeability, the 4,4-difluoropiperidine motif provides a validated strategy for reducing basicity by ~3 pKa units without changing the scaffold's core topology [10][11]. The meta-aniline attachment point in this specific building block allows the difluoropiperidine to be introduced at a position where it can modulate the properties of the entire molecule through the flexible methylene linker, while the aniline NH₂ remains available for further derivatization or for establishing key hydrogen-bond interactions with the target . The systematic evidence from Melnykov et al. (2023) confirms that this pKa modulation is achieved without compromising metabolic stability, unlike alternative strategies such as N-acylation or introduction of additional heteroatoms [10].

Quote Request

Request a Quote for 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.